Toddaculine

Vue d'ensemble

Description

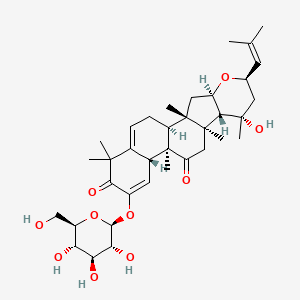

La toddaculine est un composé naturel de coumarine isolé de la plante Toddalia asiatica (L.) Lam. Ce composé a attiré l'attention en raison de ses propriétés thérapeutiques potentielles, en particulier dans le traitement des maladies osseuses telles que l'ostéoporose . La this compound a montré qu'elle inhibait l'ostéoclastogenèse et stimulait l'ostéoblastogenèse, ce qui en fait un candidat prometteur pour des recherches et un développement ultérieurs .

Applications De Recherche Scientifique

Toddaculin has a wide range of scientific research applications:

Chemistry: Toddaculin serves as a valuable compound for studying coumarin derivatives and their chemical properties.

Mécanisme D'action

Target of Action

Toddaculin, also known as Toddaculine or 5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one, primarily targets osteoclasts and osteoblasts . Osteoclasts are the principal cells responsible for bone resorption, while osteoblasts are involved in bone formation .

Mode of Action

Toddaculin interacts with its targets by inhibiting the differentiation of osteoclasts and inducing the differentiation and mineralization of osteoblasts . It inhibits osteoclast differentiation via activation of the NF-κB, ERK 1/2, and p38 MAPK signaling pathways . On the other hand, it promotes osteoblast differentiation by regulating differentiation factors .

Biochemical Pathways

The biochemical pathways affected by Toddaculin involve the NF-κB, ERK 1/2, and p38 MAPK signaling pathways . These pathways play a crucial role in the differentiation of osteoclasts and osteoblasts, thereby influencing bone homeostasis .

Result of Action

The molecular and cellular effects of Toddaculin’s action include the inhibition of osteoclast differentiation and the promotion of osteoblast differentiation and mineralization . This dual action helps maintain bone homeostasis, making Toddaculin potentially beneficial for the prevention and treatment of osteoporosis .

Action Environment

Like other drug-like molecules, the effectiveness of toddaculin could be influenced by various factors such as ph, temperature, and the presence of other substances in the body .

Analyse Biochimique

Biochemical Properties

Toddaculine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the differentiation of osteoclasts by activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), extracellular signal-regulated kinase 1/2 (ERK 1/2), and p38 mitogen-activated protein kinase (MAPK) signaling pathways . Additionally, this compound induces the differentiation and mineralization of osteoblasts by regulating differentiation factors . These interactions highlight the compound’s dual role in bone resorption and formation.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. In osteoclasts, this compound inhibits differentiation, thereby reducing bone resorption . In osteoblasts, it promotes differentiation and mineralization, enhancing bone formation . Furthermore, this compound displays a dual effect as a cell differentiating agent and apoptosis inducer in U-937 cells, suggesting its potential as an anti-leukemic agent . These effects are mediated through the activation of specific cell signaling pathways, including NF-κB, ERK 1/2, and p38 MAPK .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to the activation or inhibition of various enzymes. For instance, it activates the NF-κB, ERK 1/2, and p38 MAPK signaling pathways, which are crucial for osteoclast differentiation . Additionally, this compound regulates gene expression by modulating differentiation factors in osteoblasts . These molecular interactions underscore the compound’s ability to influence both bone resorption and formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, provided it is stored under appropriate conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of osteoclast differentiation and promotion of osteoblast mineralization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits osteoclast differentiation and promotes osteoblast mineralization without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including potential cytotoxicity in certain cell types . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolic pathways include its role in bone metabolism, where it influences the activity of enzymes involved in bone resorption and formation . Additionally, this compound affects metabolic flux and metabolite levels, further contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues are influenced by these interactions, ensuring its targeted effects on bone cells and other relevant tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its effects . Targeting signals and post-translational modifications guide this compound to these locations, ensuring its precise action on cellular processes . This subcellular localization is essential for the compound’s ability to modulate bone resorption and formation effectively.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La principale source de toddaculine est l'extraction de Toddalia asiatica. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol, l'acétate d'éthyle et le n-hexane . La matière végétale est soumise à une extraction par solvant, suivie d'une séparation chromatographique pour isoler la this compound.

Méthodes de production industrielle : Actuellement, il n'existe aucune méthode de production industrielle bien documentée pour la this compound. Le composé est principalement obtenu par des procédés d'extraction naturelle. Les progrès de la chimie organique synthétique pourraient ouvrir la voie à des méthodes de production évolutives à l'avenir.

Analyse Des Réactions Chimiques

Types de réactions : La toddaculine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent présenter des activités biologiques variables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, ce qui peut modifier ses propriétés pharmacologiques.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound, augmentant ainsi sa diversité chimique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Différents agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : La this compound sert de composé précieux pour l'étude des dérivés de coumarine et de leurs propriétés chimiques.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples voies moléculaires :

Inhibition de l'ostéoclastogenèse : La this compound inhibe la différenciation des ostéoclastes en activant les voies de signalisation NF-κB, ERK 1/2 et p38 MAPK.

Amélioration de l'ostéoblastogenèse : Le composé favorise la différenciation et la minéralisation des ostéoblastes en régulant les facteurs de différenciation.

Activité anti-inflammatoire : La this compound supprime la production de médiateurs inflammatoires et inhibe l'activation du facteur nucléaire kappa-B (NF-κB) dans les macrophages.

Comparaison Avec Des Composés Similaires

La toddaculine est structurellement similaire à d'autres coumarines telles que l'aculéatine et la phelloptérine . elle présente des propriétés uniques qui la distinguent de ces composés :

Phelloptérine : La phelloptérine a été étudiée pour ses effets neuroprotecteurs, tandis que la this compound est principalement axée sur la santé osseuse.

Liste des composés similaires :

- Aculéatine

- Phelloptérine

- Isopimpinélline

- Subérosine

- Toddalénol

- Toddalolactone

Propriétés

IUPAC Name |

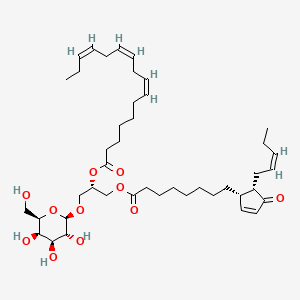

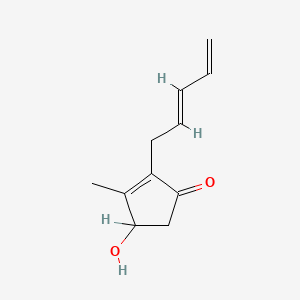

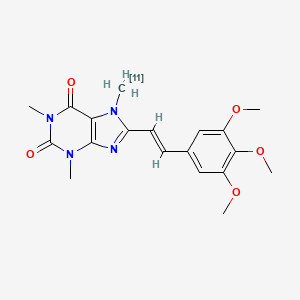

5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14-12(16(11)19-4)7-8-15(17)20-14/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQHZFHWEAJPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195829 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-12-0 | |

| Record name | Toddaculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7E)-7-[(Z)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1236656.png)